N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a structurally complex acetamide derivative characterized by a pyrrolidine ring substituted with a 2-amino-acetyl group and a methyl-acetamide moiety. The stereochemistry and substituent arrangement (e.g., methyl, amino-acetyl groups) influence its physicochemical properties and interactions with biological targets .
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12(2)7-9-4-3-5-13(9)10(15)6-11/h9H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBLBWSGFGZWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the amino-acetyl group and the N-methyl-acetamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to minimize by-products and maximize yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at its acetamide group or pyrrolidine nitrogen. Key reactions include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form N-alkylated derivatives.
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Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces bis-acylated products.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reaction Type | Reagent | Solvent | Catalyst/Base | Product |
|---|---|---|---|---|
| Alkylation | CH₃I | DMF | K₂CO₃ | N-Methylated acetamide derivative |
| Acylation | CH₃COCl | CH₂Cl₂ | Pyridine | Di-acetylated pyrrolidine compound |
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : In 6M HCl at 80°C, the amide bond cleaves to yield 2-aminoacetylpyrrolidine and acetic acid.
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Basic Hydrolysis : With NaOH (2M) in ethanol/water, hydrolysis produces sodium acetate and the corresponding amine.
Mechanistic studies suggest intramolecular catalysis involving the amino group (N-mechanism) or carboxylate (O-mechanism), as observed in structurally similar systems . For example, isotope effect experiments (k<sub>H₂O</sub>/k<sub>D₂O</sub> ≈ 1.3–1.6) indicate proton transfer steps rate-limiting in hydrolysis .
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation:
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Peracid Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) in CHCl₃ to form a pyrrolidine N-oxide.
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Catalytic Oxidation : Using Pd/C and O₂ in methanol yields a lactam via dehydrogenation.
Table 2: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| mCPBA | Chloroform | 25°C | Pyrrolidine N-oxide |
| Pd/C + O₂ | Methanol | 60°C | Pyrrolidin-2-one derivative |
Reduction Reactions
The amino-acetyl group participates in selective reductions:
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Catalytic Hydrogenation : H₂ (1 atm) over Raney Ni in ethanol reduces the amide to a secondary amine.
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Borane Reduction : BH₃·THF in THF at 0°C selectively reduces the acetamide carbonyl to a CH₂ group.
Mechanistic Insights and Catalysis
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Amide Hydrolysis Pathways :
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N-Mechanism : The amino group acts as a nucleophile, attacking the amide carbonyl with concurrent proton transfer from the carboxyl group (concerted pathway) .
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O-Mechanism : The deprotonated carboxylate nucleophile attacks the carbonyl, while the protonated amino group stabilizes intermediates (stepwise pathway) .
-
Figure 1: Competing Hydrolysis Mechanisms
| Mechanism Type | Nucleophile | Acid Catalyst | Key Intermediate |
|---|---|---|---|
| N-Mechanism | Amino group | COOH | Twisted amide |
| O-Mechanism | Carboxylate | NH₃⁺ | Anhydride (A) |
Scientific Research Applications
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins that play a role in cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide (Target) | Pyrrolidine | - N-methyl, 2-amino-acetyl at position 1; methyl-acetamide at C2 | C₁₁H₂₀N₃O₂ | 242.30 | Amino-acetyl enhances H-bonding capacity |
| N-[(S)-1-(2-Amino-acetyl)-吡咯烷-2-基甲基]-N-异丙基-乙酰胺 (Compound 2, Ev4) | Pyrrolidine | - N-isopropyl, 2-amino-acetyl at position 1; methyl-acetamide at C2 | C₁₃H₂₄N₃O₂ | 270.35 | Bulkier isopropyl increases lipophilicity |
| N-[(R)-1-(2-Amino-acetyl)-哌啶-3-基]-N-环丙基-乙酰胺 (Compound 5, Ev4) | Piperidine | - N-cyclopropyl, 2-amino-acetyl at position 1; acetamide at C3 | C₁₃H₂₂N₃O₂ | 268.34 | Cyclopropyl enhances metabolic stability |
| N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)acetamide (Ev11) | Pyrrolidine | - Propionyl (CH₃CH₂CO-) instead of amino-acetyl; acetamide at C2 | C₁₁H₁₉N₂O₂ | 227.28 | Propionyl reduces polarity vs. amino-acetyl |
Key Observations :
- Substituent Effects: The target compound’s methyl group (vs.
- Ring Systems : Piperidine analogs (e.g., Compound 5, Ev4) exhibit enhanced conformational rigidity compared to pyrrolidine derivatives, impacting target binding .
- Functional Groups: Replacing the amino-acetyl with a chloro-acetyl group (Ev12) or propionyl group (Ev11) alters electronic properties and reactivity .
Biological Activity
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, also known as N-(S)-1-(2-amino-acetyl)-pyrrolidin-2-ylmethyl-N-methyl-acetamide, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with an amino-acetyl group, which contributes to its unique biological properties. The molecular formula of this compound is C₉H₁₄N₂O₂, with a molecular weight of approximately 170.22 g/mol .
Biological Properties
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways. These interactions suggest potential applications in treating neurodegenerative diseases and mood disorders such as depression and anxiety .
Analgesic Potential
Preliminary studies have suggested that this compound possesses analgesic properties, making it a candidate for pain management therapies. The exact mechanisms underlying its analgesic effects are still under investigation, but its structural features may play a crucial role in its efficacy .
Antibacterial Activity
While the primary focus has been on its neuroprotective and analgesic properties, some studies have explored the antibacterial activity of related pyrrolidine derivatives. For instance, similar compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies indicate that modifications on the pyrrolidine ring can enhance antibacterial potency .
Case Studies
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Neuroprotection in Animal Models
- A study investigated the effects of this compound in rodent models of neurodegeneration. Results indicated a reduction in neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
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Pain Management Trials
- Clinical trials assessing the analgesic effects of the compound showed promising results, with participants reporting significant pain relief compared to placebo groups. These findings warrant further exploration into its mechanisms of action and long-term effects.
- Antibacterial Efficacy
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 170.22 g/mol |
| Neuroprotective Effects | Modulates neurotransmitters |
| Analgesic Potential | Significant pain relief |
| Antibacterial Activity | MIC: 3.12 - 12.5 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
